N-acetyl-alpha-D-muramoyl-L-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

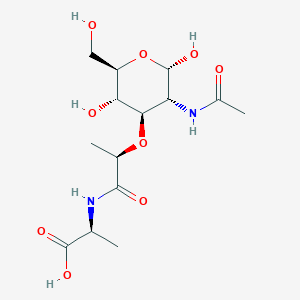

N-acetyl-alpha-D-muramoyl-L-alanine is a glyco-amino acid compound consisting of an N-acetyl-alpha-D-muramoyl group attached to L-alanine via an amide linkage. It has a role as a mouse metabolite. It is a conjugate acid of a N-acetyl-alpha-D-muramoyl-L-alaninate.

Aplicaciones Científicas De Investigación

N-acetyl-alpha-D-muramoyl-L-alanine is a significant compound in microbiology and biochemistry, primarily due to its role in bacterial cell wall structure and function. This article explores its applications, particularly in scientific research, including its biochemical significance, potential therapeutic uses, and insights from various studies.

Bacterial Cell Wall Studies

This compound is essential for understanding bacterial cell wall synthesis and degradation. Researchers have focused on enzymes that interact with this compound, such as:

- N-acetylmuramoyl-L-alanine amidases : These enzymes cleave the bond between the glycan and peptide moieties in peptidoglycan, facilitating cell wall remodeling during growth and division. For instance, studies on E. coli have shown that amidases like AmpD play critical roles in bacterial physiology by regulating peptidoglycan turnover .

Antibiotic Development

The inhibition of enzymes that utilize this compound as a substrate has been explored as a strategy for developing new antibiotics. By targeting these enzymes, researchers aim to disrupt bacterial cell wall synthesis, leading to cell lysis and death. Recent studies have highlighted the potential of MurD-targeted inhibitors that affect the incorporation of this compound into peptidoglycan layers .

Immunological Research

This compound is also studied for its immunological properties. It can act as an immunomodulator by influencing the immune response to bacterial infections. Research indicates that this compound may enhance the activity of immune cells, potentially aiding in vaccine development against bacterial pathogens .

Biochemical Pathway Analysis

The metabolic pathways involving this compound are crucial for understanding bacterial metabolism. Studies have shown that this compound participates in the synthesis of uridine diphosphate-N-acetylmuramyl-tripeptide, which is vital for peptidoglycan biosynthesis in Gram-positive bacteria . This pathway's elucidation can provide insights into bacterial resistance mechanisms.

Case Study 1: Enzyme Activity Characterization

A study characterized the activity of N-acetylmuramoyl-L-alanine amidase from Bacillus subtilis. The researchers demonstrated that this enzyme preferentially cleaved N-acetylmuramoyl-L-alanine bonds under specific conditions, providing insights into its role in bacterial growth regulation and potential targets for antibiotic action .

Case Study 2: Antibiotic Resistance Mechanisms

Research investigating antibiotic resistance mechanisms in Staphylococcus aureus revealed that alterations in the metabolism of this compound contributed to reduced susceptibility to beta-lactam antibiotics. The study highlighted how changes in enzyme expression levels affected peptidoglycan synthesis and overall cell wall integrity .

Summary Table of Applications

Propiedades

Fórmula molecular |

C14H24N2O9 |

|---|---|

Peso molecular |

364.35 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H24N2O9/c1-5(13(21)22)15-12(20)6(2)24-11-9(16-7(3)18)14(23)25-8(4-17)10(11)19/h5-6,8-11,14,17,19,23H,4H2,1-3H3,(H,15,20)(H,16,18)(H,21,22)/t5-,6+,8+,9+,10+,11+,14-/m0/s1 |

Clave InChI |

ICMUIFDBEVJCQA-GFBFODDVSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

SMILES canónico |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.